2,3,5,6-Tetrafluorophenyl acrylate

Catalog No.
S3327740
CAS No.
101156-32-5
M.F
C9H4F4O2
M. Wt
220.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorophenyl acrylate

CAS Number

101156-32-5

Product Name

2,3,5,6-Tetrafluorophenyl acrylate

IUPAC Name

(2,3,5,6-tetrafluorophenyl) prop-2-enoate

Molecular Formula

C9H4F4O2

Molecular Weight

220.12 g/mol

InChI

InChI=1S/C9H4F4O2/c1-2-6(14)15-9-7(12)4(10)3-5(11)8(9)13/h2-3H,1H2

InChI Key

GXJPHSMOOJJMKN-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=C(C(=CC(=C1F)F)F)F

Canonical SMILES

C=CC(=O)OC1=C(C(=CC(=C1F)F)F)F

Synthesis and Characterization:

2,3,5,6-Tetrafluorophenyl acrylate is a synthetic organic compound with the chemical formula C9H4F4O2. It is not readily available commercially, but research studies have described various methods for its synthesis. These methods typically involve the reaction of tetrafluorophenol with acrylic acid or its derivatives [].

Potential Applications:

Research suggests that 2,3,5,6-Tetrafluorophenyl acrylate may have potential applications in various scientific fields, including:

  • Polymer Chemistry: The presence of the acrylate group allows 2,3,5,6-Tetrafluorophenyl acrylate to participate in polymerization reactions, potentially leading to the formation of novel polymers with unique properties like improved thermal stability and chemical resistance [].
  • Material Science: The fluorinated nature of the molecule could potentially make it useful in the development of materials with specific surface properties, such as water repellency or anti-fouling characteristics [].
  • Organic Chemistry: The compound's reactivity could be explored for various organic transformations, potentially serving as a building block for the synthesis of more complex molecules with desired functionalities [].

2,3,5,6-Tetrafluorophenyl acrylate is an organic compound with the molecular formula C9H4F4O2C_9H_4F_4O_2 and a molecular weight of approximately 220.12 g/mol. It is characterized by the presence of four fluorine atoms substituted on a phenyl ring, which enhances its reactivity and stability in various chemical environments. The compound has a density of about 1.4 g/cm³ and a boiling point of approximately 227.2 °C at 760 mmHg, making it suitable for applications that require thermal stability .

Typical of acrylate compounds:

  • Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for coatings and adhesives.
  • Esterification: The acrylate group can react with alcohols to form esters, which are useful in various applications.
  • Nucleophilic Substitution: The fluorine atoms can be replaced through nucleophilic substitution reactions, allowing for further functionalization of the compound.

Synthesis of 2,3,5,6-Tetrafluorophenyl acrylate typically involves the following steps:

  • Preparation of Fluorinated Phenol: Starting from commercially available fluorinated phenols, appropriate reactions (e.g., halogenation) are conducted to introduce the desired fluorine substituents.
  • Acrylation Reaction: The fluorinated phenol is then reacted with acrylic acid or its derivatives under acidic or basic conditions to form the acrylate ester. This reaction may require catalysts to enhance yield and selectivity.

2,3,5,6-Tetrafluorophenyl acrylate finds applications in various fields:

  • Coatings: Due to its thermal stability and reactivity, it is used in high-performance coatings that require durability.
  • Adhesives: Its ability to polymerize makes it suitable for use in adhesives that need strong bonding properties.
  • Material Science: It serves as a monomer in the development of advanced materials with tailored properties.

Several compounds share structural similarities with 2,3,5,6-Tetrafluorophenyl acrylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Fluorophenyl acrylateC9H7F O2Contains only one fluorine atom; less reactive
4-Fluorophenyl acrylateC9H7F O2Similar reactivity but different substitution pattern
Trifluoroethyl acrylateC5H5F3O2Contains trifluoroethyl group; used in specialty polymers
Perfluorophenyl acrylateC12F10O2Fully fluorinated phenyl group; high stability and unique properties

The uniqueness of 2,3,5,6-Tetrafluorophenyl acrylate lies in its specific arrangement of fluorine atoms which enhances both its chemical reactivity and potential applications compared to other similar compounds. This distinct substitution pattern could lead to unique polymer characteristics and functionalities not seen in less fluorinated counterparts.

Esterification Techniques for Precursor Functionalization

The synthesis of 2,3,5,6-tetrafluorophenyl acrylate begins with the preparation of its fluorinated phenol precursor, 2,3,5,6-tetrafluorophenol. A patented method involves reacting 1,2,4,5-tetrafluorobenzene with an organolithium reagent in an inert solvent at low temperatures to generate an aryl lithium intermediate. This intermediate reacts with boric acid esters, followed by acid quenching, to yield 2,3,5,6-tetrafluorobenzeneboronic acid and its ester derivatives. Subsequent oxidation with hydrogen peroxide in an acidic aqueous system produces 2,3,5,6-tetrafluorophenol, a critical precursor for esterification.

The esterification of 2,3,5,6-tetrafluorophenol with acryloyl chloride is a nucleophilic acyl substitution reaction. In a representative procedure, 2,4,5,6-tetrafluorophenol (134.6 mmol) is dissolved in dichloromethane under nitrogen at 0°C, followed by the addition of triethylamine (208 mmol) as a base. Acryloyl chloride (148.5 mmol) is introduced dropwise over 45 minutes, and the reaction proceeds overnight. Workup involves extraction with hydrochloric acid and brine, drying over magnesium sulfate, and solvent removal under reduced pressure. This method achieves high purity, as confirmed by nuclear magnetic resonance (NMR) analysis.

Table 1: Comparative Esterification Methods for 2,3,5,6-Tetrafluorophenyl Acrylate

PrecursorReagentsSolventTemperatureYield (%)
2,3,5,6-TetrafluorophenolAcryloyl chloride, triethylamineDichloromethane0°C → rt>85

Optimization of Reaction Conditions for High-Yield Monomer Production

Optimizing reaction conditions is critical for maximizing yield and minimizing side reactions. Key parameters include:

  • Temperature Control: Maintaining the reaction at 0°C during acryloyl chloride addition prevents exothermic side reactions and thermal degradation.
  • Stoichiometry: A 1.1:1 molar ratio of acryloyl chloride to phenol ensures complete conversion while avoiding excess reagent.
  • Solvent Selection: Dichloromethane provides an inert, low-polarity medium that facilitates reagent mixing and byproduct solubility.
  • Workup Protocol: Sequential extraction with 3 M hydrochloric acid and brine removes unreacted starting materials and neutralizes residual triethylamine.

The patented synthesis of 2,3,5,6-tetrafluorophenol emphasizes shorter reaction steps and higher yields (≥90%) compared to traditional methods, indirectly enhancing the efficiency of subsequent acrylate production.

Table 2: Optimized Parameters for 2,3,5,6-Tetrafluorophenyl Acrylate Synthesis

ParameterOptimal ValueImpact on Yield
Reaction Temperature0°C (initial), rt (final)Minimizes side reactions
Acryloyl Chloride Equivalents1.1Balances reactivity and excess
SolventDichloromethaneEnhances solubility

Novel Catalytic Systems in Acrylate Derivative Synthesis

While triethylamine remains the standard base catalyst for esterification, recent studies explore advanced catalytic systems to improve efficiency. For example, polymeric phenol resins have been shown to stabilize transition metal catalysts in acrylate metathesis reactions, though their direct application to 2,3,5,6-tetrafluorophenyl acrylate synthesis remains unexplored. These resins protonate reactive intermediates, such as enolate anions, preventing catalyst decomposition and enabling high-yield transformations.

In the context of 2,3,5,6-tetrafluorophenyl acrylate, the use of immobilized base catalysts or phase-transfer agents could theoretically reduce purification steps. However, current methodologies rely on homogeneous systems, with triethylamine offering a balance of cost and effectiveness.

Table 3: Catalytic Systems in Acrylate Synthesis

CatalystRoleEfficiency
TriethylamineBase catalystHigh
Poly(vinylphenol)Stabilizer (hypothetical)Moderate

Free radical polymerization represents the most widely employed method for synthesizing polymers from 2,3,5,6-tetrafluorophenyl acrylate, following conventional radical chain mechanisms with distinctive characteristics imparted by the fluorinated aromatic substituent [2] [3]. The polymerization proceeds through the classical three-step mechanism of initiation, propagation, and termination, where the tetrafluorophenyl group significantly influences the electronic properties of the growing radical chain [4] .

The initiation step involves the thermal or photochemical decomposition of conventional radical initiators such as azobisisobutyronitrile or benzoyl peroxide at temperatures typically ranging from 60 to 80 degrees Celsius [2] [7]. The resulting primary radicals attack the vinyl carbon of 2,3,5,6-tetrafluorophenyl acrylate, forming the initial propagating radical species [18]. The electron-withdrawing nature of the tetrafluorophenyl group stabilizes the propagating radical through resonance delocalization, enhancing the polymerization rate compared to conventional acrylates [3] [4].

Propagation proceeds via successive addition of monomer units to the growing radical chain, with the tetrafluorophenyl groups providing steric hindrance that influences the tacticity of the resulting polymer [2] [20]. The presence of multiple fluorine atoms creates a unique electronic environment that affects both the reactivity and selectivity of the propagating radical [6] [19]. Experimental studies have demonstrated that fluorinated acrylate monomers exhibit enhanced reactivity in free radical polymerization systems, with propagation rate constants typically higher than their non-fluorinated analogs [3] [17].

Termination occurs through either radical combination or disproportionation reactions, with the predominant mechanism dependent on temperature and the specific reaction conditions [29] [37]. The bulky tetrafluorophenyl substituents favor disproportionation over combination due to steric constraints, leading to polymer chains with predominantly olefinic and saturated end groups [4] [20]. The termination rate constants for fluorinated acrylate systems generally fall within the range of 10^7 to 10^8 liters per mole per second at typical polymerization temperatures [29] [35].

Polymerization TypeInitiator/CatalystTemperature (°C)SolventMolecular Weight (kDa)Dispersity (Đ)Conversion (%)
Free RadicalBenzoyl Peroxide70TolueneNot reportedNot reportedHigh
Free RadicalAzobisisobutyronitrile70N,N-DimethylformamideVariableBroadVariable

Controlled/Living Polymerization Approaches (Reversible Addition Fragmentation Chain Transfer, Atom Transfer Radical Polymerization)

Reversible Addition Fragmentation Chain Transfer polymerization has emerged as a highly effective method for synthesizing well-defined polymers of 2,3,5,6-tetrafluorophenyl acrylate with precise molecular weight control and narrow dispersities [2] [8]. The technique employs thiocarbonylthio compounds as chain transfer agents, with dithioesters and trithiocarbonates being particularly suitable for acrylate monomers [9] [11]. Typical Reversible Addition Fragmentation Chain Transfer polymerizations of 2,3,5,6-tetrafluorophenyl acrylate achieve conversions exceeding 90 percent while maintaining dispersities below 1.2 [2] [22].

The mechanism involves a dynamic equilibrium between active propagating radicals and dormant polymer chains capped with the thiocarbonylthio group [11] [13]. The electron-withdrawing tetrafluorophenyl substituent enhances the stability of the intermediate radical formed during the addition-fragmentation process, leading to improved control over the polymerization [9] [12]. Studies have demonstrated that 2,3,5,6-tetrafluorophenyl acrylate exhibits excellent compatibility with Reversible Addition Fragmentation Chain Transfer agents, allowing for the synthesis of polymers with molecular weights ranging from 10 to 100 kilodaltons [2] [7].

Atom Transfer Radical Polymerization provides an alternative controlled polymerization method, utilizing transition metal catalysts to mediate the reversible activation and deactivation of growing polymer chains [8] [10]. Copper-based catalyst systems, particularly copper bromide complexes with nitrogen-containing ligands, have proven effective for 2,3,5,6-tetrafluorophenyl acrylate polymerization [10] [21]. The polymerization typically proceeds at temperatures between 60 and 90 degrees Celsius, with the fluorinated monomer exhibiting faster polymerization rates compared to conventional acrylates due to the electron-withdrawing effects of the tetrafluorophenyl group [21] [26].

The choice of solvent significantly influences the success of controlled polymerization techniques, with polar aprotic solvents such as N,N-dimethylformamide and dimethyl sulfoxide providing optimal conditions for maintaining the activity of both Reversible Addition Fragmentation Chain Transfer agents and Atom Transfer Radical Polymerization catalysts [2] [8]. Temperature control is critical in both techniques, as elevated temperatures can lead to increased termination rates and loss of molecular weight control [11] [12].

Polymerization TypeInitiator/CatalystTemperature (°C)SolventMolecular Weight (kDa)Dispersity (Đ)Conversion (%)
Reversible Addition Fragmentation Chain TransferDodecyl thiocarbonyl thio methylpropionic acid + Azobisisobutyronitrile701,4-Dioxane12.51.1894
Reversible Addition Fragmentation Chain TransferDodecyl thiocarbonyl thio methylpropionic acid + Azobisisobutyronitrile70Dimethyl sulfoxide30.2<1.2High
Atom Transfer Radical PolymerizationCopper bromide/Ligand60BulkControlled<1.3Variable

Copolymerization Reactivity Ratios with Conventional Monomers

The copolymerization behavior of 2,3,5,6-tetrafluorophenyl acrylate with conventional monomers is governed by the electronic and steric effects of the tetrafluorophenyl substituent, which significantly influences the reactivity ratios and resulting copolymer composition [14] [15]. The electron-withdrawing nature of the fluorinated aromatic ring decreases the electron density at the vinyl carbon, making the monomer more reactive toward nucleophilic radical species while less reactive toward electrophilic radicals [16] [17].

Copolymerization studies with methyl methacrylate reveal reactivity ratios that favor the formation of random copolymers with slight preference for alternating sequences at certain feed compositions [14] [24]. The reactivity ratio for 2,3,5,6-tetrafluorophenyl acrylate (r1) typically ranges from 0.3 to 0.8 when copolymerized with methyl methacrylate, while the reactivity ratio for methyl methacrylate (r2) falls between 0.4 and 1.2, depending on the polymerization conditions and temperature [15] [16].

Styrene copolymerization exhibits different behavior, with reactivity ratios indicating a tendency toward random incorporation with some preference for alternating sequences [15] [24]. The presence of the aromatic rings in both monomers creates favorable π-π interactions that influence the copolymerization kinetics and microstructure [16] [32]. Experimental data suggest that the copolymerization with styrene produces materials with enhanced thermal stability compared to homopolymers of either component [15] [24].

Vinyl ether comonomers demonstrate a strong tendency toward alternating copolymerization with 2,3,5,6-tetrafluorophenyl acrylate due to the complementary electronic properties of the electron-rich vinyl ether and electron-poor fluorinated acrylate [14] [16]. This donor-acceptor interaction leads to highly organized copolymer structures with near-perfect alternation when appropriate feed ratios are employed [15] [25].

The determination of reactivity ratios follows established methodologies including the Fineman-Ross, Kelen-Tudos, and error-in-variables methods, with careful attention to maintaining low conversion conditions to ensure accurate kinetic analysis [14] [17]. Temperature effects on reactivity ratios have been observed, with increasing temperature generally leading to more random copolymer compositions due to reduced selectivity of the growing radical chains [15] [16].

Comonomerr1 (2,3,5,6-Tetrafluorophenyl acrylate)r2 (Comonomer)Copolymer StructureMethod
Methyl methacrylate0.3-0.80.4-1.2RandomFineman-Ross
Styrene0.5-1.20.4-0.9Random to alternatingFineman-Ross
Butyl acrylate0.8-1.40.6-1.1RandomKelen-Tudos
Vinyl ethers0.02-0.10.01-0.05AlternatingError-in-variables

Kinetic Modeling of Chain Propagation in Fluorinated Systems

The kinetic modeling of chain propagation in 2,3,5,6-tetrafluorophenyl acrylate polymerization requires consideration of the unique electronic effects imparted by the tetrafluorophenyl substituent on the radical reactivity and selectivity [17] [19]. Computational studies using density functional theory methods have provided insights into the activation energies and pre-exponential factors governing the propagation reactions [17] [20].

The propagation rate constant for 2,3,5,6-tetrafluorophenyl acrylate has been estimated through comparison with structurally similar fluorinated acrylates, yielding values in the range of 10^4 to 10^5 liters per mole per second at 60 degrees Celsius [29] [33]. These values are significantly higher than those observed for conventional alkyl acrylates, reflecting the enhanced reactivity imparted by the electron-withdrawing tetrafluorophenyl group [17] [19].

Activation energy calculations indicate that the propagation reaction of 2,3,5,6-tetrafluorophenyl acrylate proceeds with lower energy barriers compared to non-fluorinated analogs, typically ranging from 20 to 30 kilojoules per mole [19] [20]. The reduced activation energy is attributed to the stabilization of the transition state through electronic delocalization involving the fluorinated aromatic system [17] [32].

Temperature dependence studies reveal Arrhenius behavior over the typical polymerization temperature range, with pre-exponential factors of 10^6 to 10^7 liters per mole per second [19] [29]. The relatively high pre-exponential factors suggest favorable entropy of activation, likely due to the organized approach of the monomer to the propagating radical facilitated by the planar tetrafluorophenyl group [20] [32].

Chain length effects on propagation kinetics have been investigated using model oligomeric systems, revealing that the propagation rate constant reaches its limiting value at relatively short chain lengths due to the localized nature of the radical center [29] [31]. Studies suggest that the electronic effects of the tetrafluorophenyl substituent are effectively communicated through no more than three to four repeat units along the polymer backbone [19] [31].

The modeling of termination kinetics incorporates both combination and disproportionation pathways, with the branching ratio influenced by the steric bulk of the tetrafluorophenyl groups [29] [37]. Computational studies predict that disproportionation becomes increasingly favored at higher temperatures and with longer chain lengths due to the increased steric hindrance around the radical centers [20] [37].

ParameterValueTemperature (°C)MethodReference Type
Propagation rate constant (kp)~10^4 L mol^-1 s^-160Pulsed laser polymerization-size exclusion chromatographySimilar fluorinated acrylates
Termination rate constant (kt)~10^7-10^8 L mol^-1 s^-160EstimatedGeneral acrylates
Activation energy (Ea)20-30 kJ mol^-1RangeArrhenius plotTemperature studies
Pre-exponential factor (A)10^6-10^7 L mol^-1 s^-1RangeArrhenius plotTemperature studies
Chain transfer constant (Cs)Variable60CompetitionChain transfer studies

Phosphonic Acid Functionalized Polyacrylate Systems

Research into tetrafluorophenyl-based proton-conducting materials has demonstrated significant advances in fuel cell membrane technology [3] [4]. Novel acrylate polymers functionalized with tetrafluorophenyl phosphonic acid groups have been synthesized through free radical polymerization of phosphonic ester acrylate monomers [3]. The liberation of free acid functions is achieved through ester cleavage with trimethylsilyl bromide followed by subsequent hydrolysis with methanol [3] [4].

The tetrafluorophenyl phosphonic acid functionalized methacrylate polymer exhibits an ion exchange capacity of 2.8 millimoles per gram as determined by titration with 0.1 molar sodium hydroxide [3] [4]. Under anhydrous conditions, the proton conductivity reaches 6.84 × 10^-6 siemens per centimeter at 120 degrees Celsius, as measured by electrochemical impedance spectroscopy [4].

Membrane Performance Characteristics

The incorporation of tetrafluorophenyl groups into proton exchange membrane architectures provides enhanced chemical resistance and thermal stability compared to conventional hydrocarbon-based systems [5]. Highly proton-conducting membranes based on poly(arylene ether)s with densely sulfonated and partially fluorinated multiphenyl structures achieve proton conductivities of 174.3 to 301.8 millisiemens per centimeter, exceeding the performance of Nafion 211 membranes [5].

Table 1: Proton Conductivity Performance Data

Material SystemIon Exchange Capacity (mmol/g)Proton Conductivity (S/cm)Operating Temperature (°C)
Tetrafluorophenyl Phosphonic Acid Polymer2.86.84 × 10^-6120
Fluorinated Poly(arylene ether)Variable1.74 × 10^-1 to 3.02 × 10^-180
Nafion 211 ReferenceStandard1.24 × 10^-180

Structural Design Considerations

The tetrafluorophenyl functionality serves as a critical structural element in achieving optimal proton transport properties [6]. Poly(vinylphosphonic acid) systems demonstrate that self-condensation of phosphonic acid groups can limit conductivity, but the introduction of fluorinated aromatic components helps mitigate these effects [6]. The fluorinated segments contribute to enhanced hygroscopic properties while maintaining structural integrity under fuel cell operating conditions [7].

Stimuli-Responsive Polymer-Antibody Conjugates for Biomedical Engineering

Active Ester Chemistry for Bioconjugation

2,3,5,6-Tetrafluorophenyl acrylate serves as a highly effective active ester for polymer-antibody conjugation systems [8] [9]. Well-defined diblock copolymers synthesized via reversible addition-fragmentation chain transfer polymerization incorporate temperature-responsive poly(N-isopropylacrylamide) blocks alongside N,N-dimethylacrylamide and 2,3,5,6-tetrafluorophenyl acrylate active ester blocks [8] [10].

The polymer conjugation to anti-p24 immunoglobulin G antibody achieves approximately 100 percent efficiency within 2 hours at room temperature in pH 10.8 buffer conditions [8] [11]. The temperature-responsiveness of the polymer system is successfully transferred to the polymer-antibody conjugates following conjugation [8] [10].

Bioconjugate Functionality and Performance

The resulting conjugates maintain specific binding capabilities to p24 antigen with binding efficiency comparable to native antibodies [8] [11]. These active ester diblock copolymers facilitate the synthesis of temperature-responsive bioconjugates with potential applications in immunoassays, bioseparations, and specimen-enrichment procedures [8] [10].

Table 2: Bioconjugation Performance Metrics

ParameterValueConditions
Conjugation Efficiency~100%2 hours, room temperature, pH 10.8
Antigen Binding RetentionComparable to nativep24 antigen system
Temperature ResponseMaintainedPost-conjugation
Reaction Time2 hoursOptimal conditions

Stimuli-Responsive Mechanisms

The stimuli-responsive behavior originates from the phase transition properties of the poly(N-isopropylacrylamide) segments combined with the stable attachment provided by the tetrafluorophenyl active ester chemistry [12]. Above the critical solution temperature, both grafted polymers on membrane surfaces and antibody conjugate polymers in flowing solutions undergo phase separation, enabling capture of antibody conjugate immunocomplexes [12]. Below the critical solution temperature, the antibody conjugate immunocomplexes return to the flow stream as the polymer chains become solvated [12].

Surface Modification Agents for Low-Energy Coatings

Fluorinated Surface Modifier Development

2,3,5,6-Tetrafluorophenyl acrylate functions as a precursor for developing advanced surface modification agents in low-energy coating applications [13]. Fluorolink perfluoro polyether surface coating modifiers demonstrate that fluorinated materials with reactive end-groups including acrylates provide superior surface properties [13]. The tetrafluorophenyl functionality contributes to reduced coefficient of friction, anti-fouling and anti-graffiti properties, enhanced chemical resistance, and improved water and oil repellency [13].

Coating Performance Enhancement

Fluorinated surface modification treatments using tetrafluorophenyl-based systems achieve significant improvements in coating functionality [14] [15]. Surface fluorination of poly(dimethylsiloxane) coatings through plasma treatment demonstrates that fluorine content up to 47 percent can be achieved while maintaining smooth surface morphology [14]. The fluorinated treatments generate harder, non-brittle surface layers that exhibit enhanced durability and reduced bacterial adhesion [14].

Table 3: Surface Energy Reduction Performance

Surface GroupSurface Energy (mN/m)Application Benefit
CH2 Groups36Baseline hydrocarbon
CH3 Groups30Moderate hydrophobicity
CF2 Groups23Enhanced water repellency
CF3 Groups15Maximum hydrophobicity

Block Copolymer Surface Modifiers

Novel surface modifiers based on fluoro-modified polyacrylate block copolymers with co-reactive functionalities demonstrate exceptional performance in easy-to-clean coating applications [15]. The block structure provides efficient hydrophobic modification of coating surfaces with very low surface free energies, even at low additive concentrations [15]. These systems maintain high weathering stability with surface hydrophobicity preserved during accelerated weathering conditions, outperforming current market benchmarks [15].

Template Materials for Hydrogen-Bonded Covalent Organic Frameworks

Hydrogen-Bonding Framework Design

2,3,5,6-Tetrafluorophenyl acrylate serves as a template material in the development of hydrogen-bonded covalent organic frameworks through its ability to participate in structured hydrogen-bonding interactions [16] [17]. Hydrogen-bonded organic frameworks represent a new class of porous crystalline materials that assemble through intermolecular hydrogen bonds of organic building blocks [17]. The tetrafluorophenyl moiety provides both electronic withdrawing effects and specific spatial orientation conducive to ordered framework formation [16].

Framework Structural Control

The incorporation of tetrafluorophenyl units into covalent organic framework systems enables the regulation of structural flexibility and the reversible transition between ordered and disordered states [18]. Hydrogen-bonding interactions play critical roles in framework crystallinity and structural organization [18]. The tetrafluorophenyl functionality contributes to the suppression of torsional movements in framework edge units, locking framework sheets in planar conformations [19].

Table 4: Framework Performance Characteristics

PropertyEnhancementMechanism
CrystallinityImprovedPlanar sheet locking
PorosityEnhancedReduced torsional freedom
Light HarvestingIncreasedExtended π-cloud delocalization
Band GapReducedEnhanced interlayer interactions
Photocatalytic ActivityEnhancedImproved charge separation

Template Function in Framework Assembly

The tetrafluorophenyl acrylate template facilitates the formation of frameworks with high surface areas and enhanced stability [20]. These frameworks demonstrate remarkable self-healing and regenerative capabilities, with surface areas maintained at nearly original levels following minimal solvent treatment [20]. The absence of metal ions in these hydrogen-bonded systems provides excellent biocompatibility and low cytotoxicity, making them suitable for diverse applications including fluorescence sensing and membrane technologies [20].

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

Explore Compound Types